2,3-Dimethylphenyl ethyl sulfide
Overview
Description
2,3-Dimethylphenyl ethyl sulfide is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Removal of Sulfur Compounds : A zinc-based metal–organic framework (IRMOF-3) was utilized for the removal of sulfur compounds like dimethyl sulfide and ethyl mercaptan at ambient temperature. This research highlights the potential application of IRMOF-3 in purifying environments contaminated with sulfur compounds (Wang et al., 2014).
Study of Radical Cation Dimers : Research on the dissociation energies of radical cation dimers of sulfur compounds like diethyl sulfide has been conducted. This study contributes to the understanding of the bonding properties of sulfur compounds in various states (VisserdeS et al., 1996).
Detection on Environmental Surfaces : The detection of 2-chloroethyl ethyl sulfide and its sulfonium ion degradation products on environmental surfaces using static SIMS illustrates an application in monitoring and environmental analysis (Groenewold et al., 1995).
Formation of Sulfoxide Dimers : The study of the oxidation of 2-chloroethyl ethyl sulfide by hydrogen peroxide, leading to the formation of sulfoxide dimers, contributes to the field of organic chemistry and materials science (Yeh, 1992).
Photo-oxidative Polymerization : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide demonstrates the potential in synthesizing poly(thioarylene) without metal salt contamination (Yamamoto et al., 1993).
Molecular Mechanics Calculations on Sulfones : A study involving the fitting of the structures of various sulfones, including methyl ethyl sulfone, to experimental data provides insights into the theoretical modeling and computational analysis in chemistry (Allinger & Fan, 1993).
Biogenic Trace Gases in the Eastern Atlantic Ocean : This research examined the concentrations of dimethyl sulfide in the atmosphere, contributing to our understanding of atmospheric chemistry and environmental science (Baker et al., 2000).
Properties
IUPAC Name |
1-ethylsulfanyl-2,3-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVZPPWNPWLGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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